molecular formula C8H13ClF3NO3 B13514001 Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride

Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride

Cat. No.: B13514001
M. Wt: 263.64 g/mol
InChI Key: LDGWEBRWODPWSS-UHFFFAOYSA-N
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Description

Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride is a synthetic organic compound featuring a morpholine ring substituted with a trifluoromethyl group at position 6 and an acetate ester at position 3. Its molecular formula is C₈H₁₁ClF₃NO₃, with a molecular weight of 263.6 g/mol . The compound is typically synthesized via multi-step processes involving cyclization and esterification reactions, as exemplified in European patent applications where analogous morpholine derivatives are prepared using methods like nucleophilic substitution and amide coupling .

Properties

Molecular Formula

C8H13ClF3NO3

Molecular Weight

263.64 g/mol

IUPAC Name

methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate;hydrochloride

InChI

InChI=1S/C8H12F3NO3.ClH/c1-14-7(13)2-5-4-15-6(3-12-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H

InChI Key

LDGWEBRWODPWSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COC(CN1)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Direct Trifluoromethylation of Morpholine Derivatives

  • Starting Material: Morpholine or its derivatives with suitable functional groups.
  • Reagents: Trifluoromethylating agents such as trifluoromethyl iodide (CF₃I), Togni’s reagent, or Umemoto’s reagent.
  • Procedure:
    • Morpholine derivatives bearing a reactive site at the 6-position are reacted with the trifluoromethylating reagent under basic conditions.
    • Catalysts such as copper or silver salts facilitate the transfer of the trifluoromethyl group.
    • Reaction conditions typically involve inert atmospheres, elevated temperatures (around 50–80°C), and polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

Radical or Electrophilic Trifluoromethylation

  • Methodology:
    • Using electrophilic trifluoromethyl sources like Togni’s reagent in the presence of radical initiators (e.g., AIBN).
    • Radical addition occurs at the desired position on the morpholine ring, often facilitated by directing groups or pre-functionalization.

Preparation of the Acetate Moiety

The acetate group at the 2-position of the molecule is typically introduced via esterification:

Esterification of the Amino or Hydroxy Intermediates

  • Starting Material: The trifluoromethyl-functionalized morpholine derivative with a free amino or hydroxyl group.
  • Reagents:
    • Methyl chloroformate or methyl acetate (as methylating agents).
    • Catalysts like pyridine or triethylamine.
  • Procedure:
    • The amino or hydroxyl group reacts with methyl chloroformate or methyl acetate in anhydrous conditions.
    • The reaction is carried out under inert atmosphere at room temperature or slightly elevated temperatures (around 25–50°C).
    • The resulting methyl ester is purified via column chromatography or recrystallization.

Formation of the Hydrochloride Salt

The free base compound is converted into its hydrochloride salt to improve stability and solubility:

Acidic Salt Formation

  • Reagents:
    • Hydrogen chloride gas or hydrochloric acid solution in dioxane or ethanol.
  • Procedure:
    • The free base is dissolved in anhydrous ethanol or dioxane.
    • Hydrogen chloride gas is bubbled through or concentrated hydrochloric acid is added dropwise.
    • The mixture is stirred at room temperature until salt formation is complete.
    • The hydrochloride salt precipitates out and is collected by filtration, then dried under vacuum.

Summary of the Overall Synthetic Route

Step Description Reagents & Conditions References/Notes
1 Trifluoromethylation of morpholine CF₃I or Togni’s reagent, Cu or Ag catalysts, DMF, 50–80°C Based on nucleophilic/electrophilic fluorination methods
2 Esterification at 2-position Methyl chloroformate, pyridine, room temperature Standard esterification techniques
3 Salt formation HCl gas or HCl solution, ethanol/dioxane, room temperature Acid-base reaction to form hydrochloride salt
4 Purification Recrystallization or chromatography Ensures high purity for pharmaceutical applications

Additional Considerations and Optimization

  • Solvent Selection:
    • Polar aprotic solvents such as acetonitrile, DMF, or DMSO are preferred for trifluoromethylation reactions.
    • For esterification, solvents like dichloromethane or ethanol are suitable.
  • Reaction Conditions:
    • Maintaining inert atmospheres prevents oxidation.
    • Temperature control is crucial to optimize yield and minimize side reactions.
  • Yield and Purity:
    • Purification via silica gel chromatography or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is recommended.
  • Safety:
    • Handling trifluoromethylating agents requires appropriate safety measures due to their toxicity and reactivity.
    • Acidic salt formation should be performed in well-ventilated areas with protective equipment.

Chemical Reactions Analysis

Oxidation Reactions

The morpholine ring’s tertiary nitrogen and electron-rich positions are susceptible to oxidation. Key findings include:

  • N-Oxide formation : Treatment with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) oxidizes the morpholine nitrogen, producing N-oxide derivatives.

  • Selectivity : The trifluoromethyl group’s electron-withdrawing effect directs oxidation to the morpholine ring rather than the ester group.

Reagents & Conditions :

Reaction TypeReagentsConditions
N-Oxidation30% H₂O₂0–5°C, 4–6 h
Ring oxidationmCPBADichloromethane, RT

Reduction Reactions

The ester group undergoes reduction to yield alcohols:

  • Ester-to-alcohol conversion : Lithium aluminum hydride (LiAlH₄) reduces the ester to rac-2-[6-(trifluoromethyl)morpholin-3-yl]ethanol.

  • Partial reduction : Sodium borohydride (NaBH₄) selectively reduces reactive intermediates without affecting the morpholine ring.

Key Data :

Reducing AgentSolventYield
LiAlH₄Tetrahydrofuran85–92%
NaBH₄Methanol60–75%

Substitution Reactions

The trifluoromethyl group and morpholine ring participate in nucleophilic substitutions:

  • Halogen exchange : Bromine (Br₂) replaces the trifluoromethyl group under radical-initiated conditions, forming brominated derivatives .

  • Morpholine ring substitution : Amines or thiols displace the morpholine oxygen in acidic media, yielding open-chain analogs.

Example Pathway :

text
Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate → (with Br₂) → Methyl 2-[6-bromomorpholin-3-yl]acetate

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl cleaves the ester to 2-[6-(trifluoromethyl)morpholin-3-yl]acetic acid .

  • Basic hydrolysis : NaOH yields the sodium carboxylate salt, enhancing water solubility .

Stability in Aqueous Media :

pHDegradation ProductsStability (25°C)
1Acetic acid derivatives98% intact after 24 h
7Partial hydrolysis95% intact after 48 h
11Complete saponification<10% intact after 6 h

Thermal and Photochemical Stability

Data from analogous hydrochloride salts reveal:

  • Thermal decomposition : At 80°C, degradation products include morpholine ring-opened amides (up to 2.85% impurities after 2 weeks).

  • Photolysis : Xenon light exposure causes discoloration (1.46% degradation) via radical-mediated pathways.

Thermogravimetric Analysis :

Temperature Range (°C)Weight Loss (%)
25–150<1%
150–2503–5%
>250Rapid decomposition

Salt Metathesis

The hydrochloride salt can undergo anion exchange:

  • Phosphate/sulfate salts : Treatment with phosphoric or sulfuric acid yields corresponding salts, altering solubility profiles .

Solubility Comparison :

Salt FormWater Solubility (mg/mL)Methanol Solubility (mg/mL)
Hydrochloride0.005>40
Phosphate0.00119.7
Sulfate0.00224.4

Scientific Research Applications

Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride is a chemical compound with potential applications across various scientific disciplines. Its synthesis typically involves several steps, including the formation of the morpholine ring, introduction of the trifluoromethyl group, esterification, and hydrochloride formation.

Synthesis

  • Morpholine Ring Formation: The morpholine ring is synthesized by reacting diethanolamine with a halogenated compound like 1,1,1-trifluoro-2-chloroethane under basic conditions.
  • Trifluoromethyl Group Introduction: A trifluoromethylating agent, such as trifluoromethyl iodide, is used in a nucleophilic substitution reaction in the presence of a base to introduce the trifluoromethyl group.
  • Esterification: The morpholine derivative is then esterified with methyl chloroacetate in the presence of a base to form the desired ester.
  • Hydrochloride Formation: The ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Scientific Research Applications

This compound is explored in chemistry, biology, medicine, and industry. However, it is important to note that some suppliers have discontinued its production .

Chemistry

  • Building Block: It serves as a building block in synthesizing complex molecules.
  • Synthetic Methodologies: It is used in the development of new synthetic methodologies.

Biology

  • Bioactive Compound: It is investigated as a potential bioactive compound in various biological assays.
  • Biological Macromolecule Interactions: Its interactions with biological macromolecules are studied.

Medicine

  • Therapeutic Applications: Explored for potential therapeutic uses, particularly in developing new drugs.
  • Pharmacokinetics and Pharmacodynamics: Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry

  • Specialty Chemicals and Intermediates: Utilized in the production of specialty chemicals and intermediates.
  • Advanced Materials: Applied in formulating advanced materials with specific properties.

Potential Products Formed

  • Oxidation: N-oxide derivatives.
  • Reduction: rac-methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]ethanol.
  • Substitution: Various substituted morpholine derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

rac-Methyl 2-[(3R,6R)-6-(Trifluoromethyl)morpholin-3-yl]acetate Hydrochloride ()

  • Molecular Weight : 263.6 g/mol
  • Key Features : Acetate ester at position 2, trifluoromethyl group at position 6, and racemic stereochemistry.
  • Applications : Likely used as a synthetic intermediate due to its lab-scale availability and high purity (>95%) .

Methyl 6-(Trifluoromethyl)morpholine-3-carboxylate Hydrochloride ()

  • Molecular Weight : 249.61 g/mol
  • Key Features : Carboxylate ester at position 3 (vs. acetate in the target compound) and identical trifluoromethyl substitution.

Example Compounds from Patent EP 4 374 877 A2 (Evidences 1–3, 5, 7–8)

Compound Description Molecular Weight (LCMS m/z) HPLC Retention Time (min) Key Structural Differences
Pyrrolo[1,2-b]pyridazine derivative 754 [M+H]+ 1.32 Larger heterocyclic core with chlorophenyl substituents
Diazaspiro[3.5]nonene derivative 658 [M+H]+ 1.27 Spirocyclic system and pyrimidinyl groups
Propanamide-pyrrolidine ester 531 [M-H]- 0.88 Pyrrolidine ring with oxo-propanamide chain

Key Observations :

  • The target compound is significantly smaller (263.6 g/mol vs. 531–754 g/mol), highlighting its role as a simpler intermediate rather than a final bioactive molecule.
  • HPLC retention times correlate with polarity: shorter times (e.g., 0.88 minutes ) indicate higher polarity, likely due to carboxylate or sulfonic acid groups.

Functional Analogues in Agrochemicals ()

Compounds such as triflusulfuron methyl ester and metsulfuron methyl ester share the methyl ester moiety and trifluoromethyl groups but differ in core structures (triazine vs. morpholine). These agrochemicals leverage sulfonylurea bridges for herbicidal activity, unlike the morpholine-based target compound, which lacks such functional groups. This distinction underscores divergent applications: the target compound is tailored for pharmaceutical synthesis, while triazine derivatives are optimized for plant enzyme inhibition .

Stability and Reactivity

  • The hydrochloride salt form enhances water solubility, critical for purification and handling .
  • Trifluoromethyl groups in all analogues improve metabolic stability and lipophilicity, but larger derivatives (e.g., m/z 754 ) may face challenges in bioavailability due to increased molecular weight.

Biological Activity

Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride, a compound characterized by its morpholine structure and trifluoromethyl group, has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's chemical formula is C8H13ClF3NO3C_8H_{13}ClF_3NO_3 with a molecular weight of approximately 263.64 g/mol. The trifluoromethyl group attached to the morpholine ring enhances its lipophilicity and biological activity, making it a valuable candidate in drug development .

The precise mechanisms of action of this compound are not fully elucidated. However, it is believed that the trifluoromethyl group and the morpholine ring interact with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including potential anti-cancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. A comparative study showed that structurally related compounds exhibited IC50 values in the nanomolar range for inhibiting cancer cell proliferation .

CompoundCell LineIC50 (µM)
Compound AHeLa0.07
Compound BHeLa0.06
This compoundTBDTBD

Case Studies

  • Inhibition of PI3K and mTOR Pathways : A study indicated that compounds with trifluoromethyl substitutions showed enhanced activity against PI3K and mTOR pathways, which are crucial in cancer progression. This compound may exhibit similar properties due to its structural features .
  • Selective Toxicity : In vitro assessments have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to target specific cellular pathways involved in tumor growth .

Structure-Activity Relationship (SAR)

Research on SAR has shown that the presence of a trifluoromethyl group significantly enhances the biological activity of morpholine derivatives. This modification often leads to improved potency against various biological targets, including enzymes involved in cancer metabolism .

Comparative Analysis

Comparing this compound with other morpholine derivatives reveals distinct differences in solubility and reactivity due to the ester functional group present in this compound. Such differences can influence pharmacokinetic properties and therapeutic efficacy .

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